molecular formula C5H10ClN3 B3039983 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride CAS No. 1431965-39-7

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3039983
CAS No.: 1431965-39-7
M. Wt: 147.60
InChI Key: ILRMNXXMVSSSOQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride (CAS 1431965-39-7) is a substituted pyrazole derivative supplied as a hydrochloride salt. With a molecular formula of C5H10ClN3 and a molecular weight of 147.60 g/mol, this compound serves as a versatile and key intermediate in pharmaceutical synthesis . Its primary research value lies in the development of therapeutic agents, showing significant promise in early-stage research for antitumor and anti-inflammatory applications . Studies indicate that derivatives of this pyrazole core can act as phosphatidylinositol-3-kinase (PI3K) inhibitors, a key pathway involved in cell growth and metabolism, making them promising candidates in cancer research . Furthermore, some related derivatives function as calcium release-activated calcium (CRAC) channel inhibitors, which is a relevant mechanism for potential treatments of inflammatory diseases like rheumatoid arthritis and asthma . The compound should be stored according to the manufacturer's specifications, with some recommendations indicating storage in a dark place, sealed and dry at 2-8°C . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,5-dimethylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRMNXXMVSSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole derivatives. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is C5_5H9_9N3_3·HCl, with a molecular weight of 111.15 g/mol. It features a pyrazole ring structure that contributes to its reactivity and interaction with biological targets. The compound is characterized by its solubility in water and organic solvents, making it suitable for various chemical reactions and formulations .

Synthesis and Derivatives

1,5-Dimethyl-1H-pyrazol-3-amine is often synthesized through several methods involving the reaction of hydrazine derivatives with carbonyl compounds. The synthesis pathways are crucial for producing derivatives that exhibit enhanced biological activity or specificity towards certain targets. For instance, modifications to the pyrazole ring can lead to compounds with improved efficacy as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are significant in cancer therapy .

Antitumor Activity

One of the primary applications of 1,5-Dimethyl-1H-pyrazol-3-amine is in the development of antitumor agents. Its derivatives have been shown to inhibit PI3K, a key enzyme involved in cell growth and metabolism. Inhibiting this pathway can lead to reduced tumor cell proliferation and survival, making these compounds promising candidates for cancer treatment .

Anti-inflammatory Properties

Research indicates that some derivatives of 1,5-Dimethyl-1H-pyrazol-3-amine act as calcium release-activated calcium (CRAC) channel inhibitors. This mechanism is particularly relevant in treating inflammatory diseases such as rheumatoid arthritis and asthma. By modulating calcium release within cells, these compounds can potentially alleviate symptoms associated with chronic inflammation .

Neurological Applications

There is emerging evidence suggesting that pyrazole derivatives may have neuroprotective effects. Compounds that target specific neurotransmitter systems or pathways involved in neurodegeneration are being explored for their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease .

A comprehensive review of biological activity studies reveals that 1,5-Dimethyl-1H-pyrazol-3-amine exhibits a range of pharmacological effects:

Activity Mechanism Reference
AntitumorPI3K inhibition
Anti-inflammatoryCRAC channel inhibition
NeuroprotectiveModulation of neurotransmitter pathways

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 1,5-Dimethyl-1H-pyrazol-3-amine derivatives and evaluated their antitumor activity against various cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition of tumor cells through PI3K pathway modulation .

Case Study 2: Inflammatory Disease Treatment

A clinical trial investigated the effects of a CRAC channel inhibitor derived from 1,5-Dimethyl-1H-pyrazol-3-amine on patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes over a 12-week period .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of pyrazole-3-amine derivatives allows for extensive modifications. Below is a comparative analysis of 1,5-dimethyl-1H-pyrazol-3-amine hydrochloride with its analogs:

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physicochemical/Biological Properties References
This compound C₅H₁₀ClN₃ 147.61* Methyl (1,5), amine (3), HCl salt Likely improved solubility; antimalarial intermediate
4-Chloro-1,5-dimethyl-1H-pyrazol-3-amine C₅H₈ClN₃ 145.59 Chloro (4), methyl (1,5), amine (3) 95% purity; halogen enhances reactivity
1-Ethyl-5-methyl-1H-pyrazol-3-amine C₆H₁₁N₃ 125.17 Ethyl (1), methyl (5), amine (3) 95% purity; increased lipophilicity
1,5-Dimethyl-1H-pyrazole-3-sulfonamide C₅H₁₀N₄O₂S 190.23 Sulfonamide (3), methyl (1,5) Inhibits NLRP3 inflammasome (IC₅₀ = 0.25 µM)
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine C₁₁H₁₇N₅ 219.29 Bis-pyrazole, methyl/amine substituents Potential multi-target pharmaceutical agent

*Calculated based on free amine (C₅H₉N₃, 111.15 g/mol) + HCl (36.46 g/mol).

Key Observations:

Substituent Effects: Halogenation: The 4-chloro derivative (C₅H₈ClN₃) exhibits enhanced electrophilicity, making it reactive in cross-coupling reactions . Sulfonylation: Conversion to sulfonamide (C₅H₁₀N₄O₂S) introduces a sulfonyl group, critical for NLRP3 inflammasome inhibition and anti-inflammatory applications .

Biological Activity :

  • The sulfonamide derivative shows potent NLRP3 inhibition (IC₅₀ = 0.25 µM), while the parent hydrochloride is primarily a synthetic intermediate for antimalarial agents like (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine .

Synthetic Flexibility :

  • This compound is a precursor for diverse derivatives. For example, reaction with SOCl₂ yields 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride, a key intermediate for sulfonamide synthesis .

Biological Activity

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the Chemical Abstracts Service (CAS) number 35100-92-6, is primarily utilized in organic synthesis and drug development due to its structural versatility and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClN3C_5H_8ClN_3. Its structure features a pyrazole ring substituted with two methyl groups at the 1-position and an amino group at the 3-position. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC5H8ClN3C_5H_8ClN_3
CAS Number35100-92-6
SolubilitySoluble in water and organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant antifungal effects against various strains, including Fusarium species . The compound's mechanism may involve the inhibition of fungal cell wall synthesis, which is a common target for antifungal agents.

Antioxidant Activity

Another area of interest is the antioxidant potential of pyrazole derivatives. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property makes them candidates for further research in therapeutic applications related to oxidative stress-related diseases .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Its structural attributes allow it to bind effectively to various enzymes, potentially modulating their activity. Research suggests that modifications to the pyrazole structure can enhance binding affinity to target proteins or enzymes, which is critical in drug design.

Case Study 1: Antifungal Activity

In a comparative study on pyrazole derivatives, this compound was tested alongside standard antifungal agents. The results indicated that this compound exhibited competitive antifungal activity against Candida albicans, with an inhibition zone comparable to that of established antifungals like fluconazole .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant activities of various pyrazole derivatives found that this compound significantly reduced lipid peroxidation in vitro. This suggests its potential use in formulations aimed at combating oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,5-dimethyl-1H-pyrazol-3-amine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 1,5-dimethyl-1H-pyrazol-3-amine using methods such as those described in General Method D (chlorosulfonation) followed by conversion to sulfonamides (General Method E1). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–5°C during chlorosulfonation), and using stoichiometric excess of reagents like SOCl₂. Yields (~26% for sulfonyl chloride intermediates) can be improved by optimizing reaction time and purification via column chromatography .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer : Purity analysis typically employs:

  • GC/HPLC : For quantifying organic impurities (≥98% purity threshold as per industry standards) .
  • LCMS : To confirm molecular ion peaks (e.g., m/z 175.9 [M+1]⁺ for the parent compound) and detect side products .
  • ¹H/¹³C NMR : Verify structural integrity by comparing chemical shifts (e.g., δ 3.76 ppm for N-methyl groups) with literature data .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H NMR : Identify characteristic peaks, such as pyrazole proton resonances (δ 6.36 ppm) and methyl groups (δ 2.27–3.76 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • LCMS : Confirm molecular weight (e.g., m/z 175.9 [M+1]⁺) and detect sulfonated derivatives .

Advanced Research Questions

Q. How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, bond lengths and angles in pyrazole rings should align with typical values (C–N: ~1.34 Å; N–N: ~1.38 Å) .
  • Dynamic NMR : Resolve conformational ambiguities caused by tautomerism by analyzing temperature-dependent spectra.
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* level) .

Q. What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Sulfonylation : React with SOCl₂ to form sulfonyl chlorides, then couple with amines for sulfonamide derivatives .
  • Alkylation/Reduction : Introduce substituents at the amine group using reductive amination or alkyl halides. Monitor regioselectivity via LCMS and NMR .
  • Metal-Catalyzed Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays).
  • Impurity Profiling : Use HPLC-MS to rule out interference from byproducts (e.g., unreacted starting materials) .
  • Molecular Docking : Validate SAR hypotheses by modeling interactions with target proteins (e.g., NLRP3 inflammasome) .

Q. What protocols ensure stability during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess purity loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride
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1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride

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